N-Formyl-DL-methionine
CAS No.: 4309-82-4
Cat. No.: VC21539803
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4309-82-4 |
|---|---|
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 2-formamido-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | PYUSHNKNPOHWEZ-UHFFFAOYSA-N |
| SMILES | CSCCC(C(=O)O)NC=O |
| Canonical SMILES | CSCCC(C(=O)O)NC=O |
Introduction
Chemical Structure and Properties
N-Formyl-DL-methionine is a derivative of the amino acid methionine in which a formyl group is attached to the amino group. The "DL" designation indicates a racemic mixture containing both stereoisomers of the compound.
Basic Chemical Information
The compound demonstrates the following physicochemical properties:
The L-form (N-Formyl-L-methionine) is particularly important in biological systems, serving as a proteinogenic amino acid derivative with specific roles in protein synthesis . Structurally, the compound contains a methyl sulfide group attached to a butanoic acid backbone, with the amino group modified by a formyl functional group.
Physical and Structural Characteristics
N-Formyl-DL-methionine belongs to the class of organic compounds known as methionine derivatives. Its structure features:
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A carboxylic acid group
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A formamido group
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A methylsulfanyl side chain
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Zero rings in its structure
The compound exists as a conjugate acid of N-formyl-L-methioninate under physiological conditions . Its structural characteristics enable it to participate in specific biochemical reactions essential for initiating protein synthesis in bacterial and mitochondrial systems.
Biochemical Functions
Role in Protein Synthesis
N-Formyl-DL-methionine plays a fundamental role in initiating protein synthesis in bacteria and in organelles of eukaryotic cells that have bacterial evolutionary origins. The initiating methionine residue enters the ribosome as N-formylmethionyl-tRNA, marking the starting point for polypeptide chain assembly .
This formylation step is crucial for recognition by initiation factors and for proper positioning of the initiator tRNA on the ribosome. The process represents a key difference between bacterial/organellar and eukaryotic cytosolic protein synthesis systems, the latter of which generally use unformylated methionine.
Mitochondrial Protein Translation
In mitochondria, N-formylmethionine serves as the initiator amino acid for protein synthesis, reflecting the organelle's bacterial evolutionary origin. This modified amino acid is essential for the proper initiation of mitochondrial protein translation, and disturbances in this process can lead to mitochondrial dysfunction .
Recent research has demonstrated that levels of N-formylmethionine in circulation can reflect the state of mitochondrial protein translation. Elevated levels are associated with dysregulated mitochondrial function, making this compound a valuable biomarker for mitochondrial health .
Metabolism and Degradation
Enzymatic Processing
The metabolism of N-formylmethionine involves specific enzymatic pathways that regulate its presence in biological systems. Two primary enzymes have been identified in the degradation of N-formyl peptides, including N-formylmethionine:
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α-N-acylpeptide hydrolase (acylamino acid-releasing enzyme, EC 3.4.19.1) - This enzyme cleaves N-formyl peptides to release N-formylmethionine, with kinetic parameters including:
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N-acylase IA (Nα-acyl-l-amino acid amidohydrolase, EC 3.5.1.14) - This enzyme subsequently hydrolyzes N-formylmethionine into formate and methionine, with:
These enzymes work sequentially to effectively degrade N-formyl peptides, preventing potential inflammatory responses that could result from their accumulation .
Physiological Significance of Degradation
The degradation of N-formyl peptides, including N-formylmethionine, serves a protective function in biological systems. N-formyl peptides derived from bacterial and mitochondrial proteins can act as potent chemoattractants for mammalian phagocytic leukocytes, potentially triggering inflammatory responses .
In the intestinal mucosa, the two-enzyme system described above plays a crucial role in degrading these compounds, thereby preventing unwanted inflammation in response to commensal bacteria . This homeostatic mechanism highlights the importance of regulated N-formylmethionine metabolism in maintaining physiological balance.
| Metabolite | Change in Septic Shock | Comparison Groups | Clinical Significance |
|---|---|---|---|
| N-formylmethionine | Significantly increased | Healthy controls, bacteremia without sepsis, cardiogenic shock | Marker of dysregulated mitochondrial protein translation |
| Serine | Significantly decreased | Ambulatory controls, bacteremia without sepsis | Key intermediary in one-carbon metabolism for formyl group production |
| Tryptophan | Significantly decreased | All other groups | The only metabolite consistently decreased across all comparisons |
| Kynurenate | Significantly increased | All other groups | Tryptophan breakdown product |
| Lactate | Elevated | Standard measurement | Less effective than N-formylmethionine in distinguishing survivors from non-survivors |
This metabolic signature provides a comprehensive picture of the biochemical alterations occurring in septic shock, with N-formylmethionine emerging as a particularly valuable biomarker .
Pathophysiological Mechanisms
Role in Inflammatory Signaling
N-formyl peptides, including N-formylmethionine, contribute to sepsis pathophysiology through damage-associated molecular pattern (DAMP) signaling. This process amplifies tissue-damaging inflammation and inhibits neutrophil defense against secondary nosocomial infections .
The inflammatory potential of these compounds underscores the importance of their regulated degradation. The enzymatic systems that break down N-formylmethionine play a crucial role in preventing excessive inflammation, particularly in areas with high bacterial presence such as the intestinal tract .
Relationship to One-Carbon Metabolism
Research has revealed an interesting relationship between N-formylmethionine and serine in septic shock patients. While N-formylmethionine levels are elevated, serine concentrations are decreased . This observation is particularly relevant because serine serves as a key intermediary in both cytosolic and mitochondrial portions of one-carbon metabolism, which produces 10-formyl-tetrahydrofolate—the source of the formyl group in N-formylmethionine .
This metabolic connection suggests that alterations in one-carbon metabolism may contribute to the dysregulation of N-formylmethionine production in septic shock, providing insights into the underlying biochemical mechanisms of mitochondrial dysfunction in this condition.
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